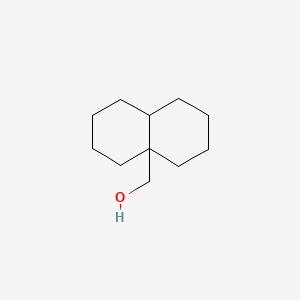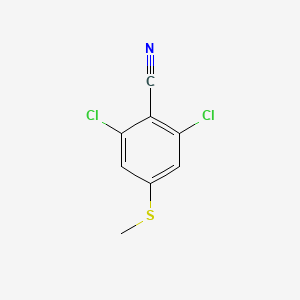
Manganese;2,3,4,5,6-pentahydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese gluconate is typically synthesized by reacting manganese carbonate with gluconic acid in an aqueous medium . The reaction conditions involve dissolving manganese carbonate in gluconic acid solution, followed by crystallization to obtain the manganese gluconate product. The reaction can be represented as follows:
MnCO3+2C6H12O7→Mn(C6H11O7)2+CO2+H2O
Industrial Production Methods
In industrial settings, the production of manganese gluconate involves similar reaction conditions but on a larger scale. The process includes the careful control of temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Manganese gluconate can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The manganese ion can be reduced to lower oxidation states.
Substitution: The gluconate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ethylenediamine and oxalate under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese gluconate can lead to the formation of manganese dioxide, while reduction can yield manganese(II) compounds .
Aplicaciones Científicas De Investigación
Manganese gluconate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its role in enzymatic reactions and as a cofactor for various enzymes.
Medicine: Studied for its potential therapeutic effects in treating manganese deficiency and related disorders.
Industry: Utilized as a nutrient supplement in food and pharmaceutical products
Mecanismo De Acción
The mechanism of action of manganese gluconate involves its dissociation in body fluids to release manganese ions and gluconic acid . Manganese ions act as cofactors for several enzymes, including superoxide dismutase, which plays a crucial role in protecting cells from oxidative damage. The molecular targets and pathways involved include various metalloenzymes and their associated biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium gluconate: Used as a magnesium supplement with similar dissociation properties.
Calcium gluconate: Utilized for calcium supplementation and has similar pharmacokinetics.
Stannous 2,3,4,5,6-pentahydroxyhexanoate: A tin compound with similar structural features.
Uniqueness
Manganese gluconate is unique due to its specific role in providing manganese, an essential trace element, which is not substituted by other similar compounds. Its specific applications in enzymatic reactions and as a cofactor for manganese-dependent enzymes highlight its distinctiveness .
Propiedades
Fórmula molecular |
C12H22MnO14-2 |
|---|---|
Peso molecular |
445.23 g/mol |
Nombre IUPAC |
manganese;2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Mn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/p-2 |
Clave InChI |
MFRCYNUFJYLVKK-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-({1-[(carboxymethyl)(1H-indol-3-yl)carbamoyl]-2-(methylsulfanyl)ethyl}carbamoyl)butanoic acid](/img/structure/B13895067.png)
![(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic acid methyl ester](/img/structure/B13895072.png)
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate](/img/structure/B13895080.png)

![Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13895090.png)


![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B13895100.png)
![(7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)
![[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol](/img/structure/B13895122.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13895124.png)


